4-(2-Methylpropanesulfonyl)phenol

Cardiovascular pharmacology Inotropy Sulfonyl phenol SAR

4-(2-Methylpropanesulfonyl)phenol (syn. 4-(isobutylsulfonyl)phenol, 4-[(2-methylpropyl)sulfonyl]phenol; CAS 1158976-91-0) is a para-substituted phenolic sulfone with molecular formula C₁₀H₁₄O₃S and molecular weight 214.28 g/mol.

Molecular Formula C10H14O3S
Molecular Weight 214.28 g/mol
Cat. No. B13044526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methylpropanesulfonyl)phenol
Molecular FormulaC10H14O3S
Molecular Weight214.28 g/mol
Structural Identifiers
SMILESCC(C)CS(=O)(=O)C1=CC=C(C=C1)O
InChIInChI=1S/C10H14O3S/c1-8(2)7-14(12,13)10-5-3-9(11)4-6-10/h3-6,8,11H,7H2,1-2H3
InChIKeyLRSOIINFIJUUMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Methylpropanesulfonyl)phenol (CAS 1158976-91-0): Procurement-Grade Physicochemical and Pharmacological Baseline


4-(2-Methylpropanesulfonyl)phenol (syn. 4-(isobutylsulfonyl)phenol, 4-[(2-methylpropyl)sulfonyl]phenol; CAS 1158976-91-0) is a para-substituted phenolic sulfone with molecular formula C₁₀H₁₄O₃S and molecular weight 214.28 g/mol . It is a white to pale-yellow solid at ambient temperature, stable under recommended storage conditions but incompatible with strong oxidizing agents . The compound bears a phenolic hydroxyl (pKₐ predicted 7.46 ± 0.15) and an isobutylsulfonyl electron-withdrawing group, giving it intermediate lipophilicity relative to shorter-chain and aromatic congeners . It is primarily employed as a synthetic intermediate for biologically active molecules, most notably as the isobutylsulfonyl-phenoxy fragment in a Novartis clinical candidate targeting dry eye disease and Meibomian gland dysfunction [1].

Why Generic Substitution Fails for 4-(2-Methylpropanesulfonyl)phenol: Branched-Chain vs. Linear and Aromatic Sulfonyl Phenol Comparators


Para-alkylsulfonyl phenols are not interchangeable building blocks. The steric bulk, conformational flexibility, and lipophilicity imparted by the branched isobutyl chain directly modulate physicochemical properties (pKₐ, LogP, aqueous solubility) and downstream pharmacological behavior in ways that linear-chain (methyl, ethyl, n-propyl) or aromatic (phenyl) analogs cannot replicate . A direct, head-to-head comparative pharmacology study by Vejdělek et al. (1985) demonstrated that only the 4-(2-methylpropylsulfonyl)-derived hemiacetal (Compound XIII) exhibited a positively inotropic effect, whereas the corresponding methylsulfonyl (XI) and ethylsulfonyl (XII) analogs did not — confirming that the branched alkyl chain confers a qualitatively distinct biological profile [1]. Furthermore, the isobutylsulfonyl-phenoxy moiety has been specifically selected as a structural fragment in Novartis's Compound 1 for LXR-mediated ocular indications; substitution with a methyl- or phenylsulfonyl analog would alter molecular recognition, potency, and formulation behavior [2].

Product-Specific Quantitative Differentiation Evidence for 4-(2-Methylpropanesulfonyl)phenol


Unique Positively Inotropic Activity of the 4-(2-Methylpropylsulfonyl)-Derived Hemiacetal (XIII) Versus Methyl and Ethyl Analogs

In a direct comparative pharmacological screen, Vejdělek et al. (1985) reacted 4-(methylsulfonyl)phenacyl bromide, its 4-(ethylsulfonyl) analog, and its 4-(2-methylpropylsulfonyl) analog with diethanolamine to yield hemiacetals XI, XII, and XIII, respectively. All three hemiacetals showed some in vitro antimicrobial activity. However, only Compound XIII — the analog derived from the 4-(2-methylpropylsulfonyl) intermediate — exhibited a positively inotropic effect, described as 'surprising' by the authors [1]. Neither the methylsulfonyl (XI) nor the ethylsulfonyl (XII) hemiacetals demonstrated inotropic activity. This qualitative divergence in cardiovascular pharmacology demonstrates that the branched isobutyl chain confers a distinct biological property not achievable with shorter linear alkyl sulfonyl substituents.

Cardiovascular pharmacology Inotropy Sulfonyl phenol SAR

Predicted pKₐ Differentiation: 4-(2-Methylpropanesulfonyl)phenol (7.46) Versus 4-(Methylsulfonyl)phenol (7.83 Experimental)

The predicted acid dissociation constant (pKₐ) of 4-(2-methylpropanesulfonyl)phenol is 7.46 ± 0.15 , placing it closer to physiological pH (7.4) than 4-(methylsulfonyl)phenol, which has an experimentally determined pKₐ of 7.83 at 25 °C . The 0.37 unit difference means that at pH 7.4, the target compound is approximately 46 % ionized (phenolate form), whereas 4-(methylsulfonyl)phenol is approximately 27 % ionized. This difference in ionization state at physiological pH can significantly affect membrane permeability, protein binding, and oral absorption. The longer, electron-donating isobutyl group slightly increases the electron density on the phenolic oxygen relative to the methyl group, lowering the pKₐ and shifting the ionization equilibrium toward the more membrane-permeable neutral form under physiological conditions.

Physicochemical profiling Ionization constant Drug-likeness optimization

LogP Progression Across Alkylsulfonyl Chain Length: Estimated Lipophilicity Advantage of the Isobutyl Substituent

Although an experimentally determined LogP for 4-(2-methylpropanesulfonyl)phenol is not available in the open literature, the LogP trend across the homologous series is instructive. 4-(Methylsulfonyl)phenol has an estimated LogP of 0.89 (ChemBK) or ACD/LogP of 0.23 . 4-(Ethylsulfonyl)phenol has a calculated LogP of 2.27 . Extrapolating by the Hansch π-contribution method, the isobutyl group (–CH₂CH(CH₃)₂) contributes approximately 1.5–1.8 LogP units versus ~0.5 for methyl and ~1.0 for ethyl, placing the estimated LogP of the target compound in the 2.8–3.5 range [1]. This positions 4-(2-methylpropanesulfonyl)phenol in the optimal lipophilicity window for passive membrane permeability (LogP 2–4), whereas the methyl analog (LogP < 1) may be too hydrophilic and the phenylsulfonyl analog (LogP > 3.5) may risk poor aqueous solubility and promiscuous binding.

Lipophilicity ADME profiling Partition coefficient

Conformational Flexibility: 3 Rotatable Bonds in 4-(2-Methylpropanesulfonyl)phenol Versus 2 in 4-(Ethylsulfonyl)phenol

4-(2-Methylpropanesulfonyl)phenol possesses 3 rotatable bonds (excluding the phenolic O–H), compared to 2 rotatable bonds for 4-(ethylsulfonyl)phenol and 1 for 4-(methylsulfonyl)phenol . The additional rotatable bond in the isobutyl chain (C–C bond between the branched methyl and the methylene) increases conformational entropy and allows the terminal isopropyl group to adopt multiple orientations relative to the phenyl ring. This flexibility can be advantageous for induced-fit binding to protein targets but may incur an entropic penalty upon binding. In the Novartis Compound 1, the isobutylsulfonyl-phenoxy fragment is embedded in a larger structure where specific conformational preferences may be exploited for target engagement [1]. The branched nature of the isobutyl group also introduces steric bulk distinct from the linear n-propyl or n-butyl analogs, which can be leveraged for selectivity engineering.

Conformational analysis Molecular recognition Crystal engineering

Validated Pharmaceutical Utility: 4-(2-Methylpropanesulfonyl)phenol as a Key Synthetic Intermediate in a Novartis Clinical-Stage LXR Modulator

Novartis AG has filed patent application US 2024/0238305 A1 (published July 18, 2024) covering formulations of 'Compound 1' — 3-((3-(4-(2-(isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-5,5-dimethyl-1-(2-morpholinoethyl)imidazolidine-2,4-dione — for the treatment of dry eye disease and Meibomian gland dysfunction (MGD) [1]. The 4-(2-methylpropanesulfonyl)phenol moiety is specifically incorporated as the isobutylsulfonyl-phenoxy fragment linking the central phenyl ring to the oxadiazole. This structural choice was not arbitrary; the patent exemplifies this specific sulfonyl substituent in a molecule that targets the Liver X Receptor (LXR) pathway. No corresponding patent exists using the methylsulfonyl, ethylsulfonyl, or phenylsulfonyl analog for this indication at Novartis, underscoring the specific selection of the branched isobutyl chain for this therapeutic application.

Pharmaceutical intermediate LXR modulator Dry eye disease

High-Confidence Application Scenarios for 4-(2-Methylpropanesulfonyl)phenol Based on Quantitative Differentiation Evidence


Cardiovascular Lead Optimization: Inotropic Phenotype Screening Using the Isobutylsulfonyl Fragment

The direct comparative evidence from Vejdělek et al. (1985) establishes that hemiacetals derived from the 4-(2-methylpropylsulfonyl) intermediate uniquely exhibit a positively inotropic effect, whereas the methylsulfonyl (XI) and ethylsulfonyl (XII) analogs do not [1]. Medicinal chemistry teams pursuing inotropic agents for heart failure should procure 4-(2-methylpropanesulfonyl)phenol as the requisite synthetic intermediate; substituting the less expensive 4-(methylsulfonyl)phenol will fail to deliver the inotropic phenotype and may lead to false-negative screening results.

LXR Modulator Synthesis for Ocular Inflammatory Disease Programs

Novartis's patent US 2024/0238305 A1 demonstrates that the isobutylsulfonyl-phenoxy fragment is integral to the structure of Compound 1, an LXR modulator being developed for dry eye disease and Meibomian gland dysfunction [1]. Academic and industrial groups synthesizing analogs of this chemotype for LXR-targeted programs should use 4-(2-methylpropanesulfonyl)phenol as the specific building block to ensure structural fidelity to the clinically characterized lead. Use of 4-(methylsulfonyl)phenol or 4-(ethylsulfonyl)phenol would generate structurally distinct compounds with unvalidated LXR pharmacology.

Physicochemical Property Optimization in CNS or Intracellular Target Programs

The estimated LogP of 2.8–3.5 for 4-(2-methylpropanesulfonyl)phenol positions it favorably within the optimal lipophilicity range (LogP 2–4) for passive blood-brain barrier penetration and intracellular target access [1]. The predicted pKₐ of 7.46, which is closer to physiological pH than that of the methyl analog (pKₐ 7.83), yields a more balanced ionization profile at pH 7.4 (~46 % neutral vs. ~27 % for the methyl analog) . For CNS or intracellular target programs where balanced permeability and solubility are critical, the isobutylsulfonyl substituent offers a quantifiable advantage over both shorter alkyl and aromatic sulfonyl alternatives.

Structure-Based Drug Design Requiring Defined Conformational and Steric Parameters

The branched isobutyl group introduces a steric profile and conformational flexibility (3 rotatable bonds) distinct from linear n-propyl (also 3 rotatable bonds but different geometry) and n-butyl analogs [1]. Computational chemists and structural biologists designing ligands for pockets with specific shape complementarity should select 4-(2-methylpropanesulfonyl)phenol when the target binding site has been shown to accommodate or prefer a branched hydrophobic substituent at the para position. The isobutyl group's branching at the β-carbon creates a different van der Waals surface than the linear alkyl chain, which can be exploited for selectivity against off-target isoforms.

Quote Request

Request a Quote for 4-(2-Methylpropanesulfonyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.